N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide features a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-chlorophenyl group. A sulfanyl (-S-) bridge connects this core to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group.
Properties
Molecular Formula |
C21H15Cl2N3O2S2 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c1-28-17-7-6-14(8-16(17)23)26-18(27)10-30-21-19-15(9-29-20(19)24-11-25-21)12-2-4-13(22)5-3-12/h2-9,11H,10H2,1H3,(H,26,27) |
InChI Key |
NSZOUEBAJKJHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H15Cl2N3O2S2, with a molar mass of approximately 476.4 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H15Cl2N3O2S2 |
| Molar Mass | 476.4 g/mol |
| Key Functional Groups | Acetamide, Sulfanyl |
| Structural Features | Thieno[2,3-d]pyrimidine |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thieno[2,3-d]pyrimidine rings demonstrate potent activity against various bacterial strains. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial enzymes and cell membranes.
Enzyme Inhibition
This compound has been evaluated for its potential as an inhibitor of key enzymes such as acetylcholinesterase and urease. Preliminary findings suggest that it exhibits moderate to strong inhibitory effects on these enzymes, making it a candidate for further pharmacological development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thieno[2,3-d]pyrimidine moiety facilitates interactions with specific biological targets, potentially altering their function. Molecular docking studies have provided insights into the binding affinities of the compound with various receptors and enzymes.
Case Studies
- Antibacterial Studies : A study published in demonstrated that similar compounds showed significant activity against Salmonella typhi and Bacillus subtilis. The results indicated that the presence of chlorinated phenyl groups enhances antimicrobial efficacy.
- Enzyme Inhibition Studies : Another investigation highlighted the compound's potential as a urease inhibitor, where it outperformed several standard drugs in terms of efficacy . The IC50 values were determined through enzyme assays.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. The general synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidine : This step involves the reaction of appropriate precursors under acidic or basic conditions.
- Introduction of Sulfanyl Group : Utilizing thiol reagents to introduce the sulfanyl moiety at the desired position on the pyrimidine ring.
- Final Acetamide Formation : The final step involves acylation reactions to form the acetamide group.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxy group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl in ) .
- Bioavailability : Sulfanyl linkages may slow metabolic degradation compared to oxygen bridges (), but chloro groups could increase plasma protein binding .
Preparation Methods
Cyclocondensation of Heterocyclic Amines with Aldehydes
A patent by outlines a cyclization reaction between amide-substituted heterocyclic amines (Formula V) and aldehydes (Formula IV) in the presence of p-toluenesulfonic acid (p-TsOH) in glacial acetic acid. For example, 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is synthesized by heating 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide with cyclopentanal (1.05 equivalents) in 0.018M p-TsOH/acetic acid. The reaction proceeds via imine formation followed by intramolecular cyclization (Figure 1).
Key Conditions
-
Solvent: Glacial acetic acid
-
Catalyst: p-TsOH (0.05 equivalents)
-
Temperature: 80–90°C
-
Yield: 68–72%
Ring Closure via Hydrazine-Mediated Cyclization
Optimization of Reaction Parameters
Comparative studies from highlight the impact of solvents, bases, and reaction times on yield (Table 1).
Table 1: Optimization of Sulfanyl Acetamide Coupling
| Method | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | KOH | DMF | 20–23 | 65–70 |
| B | KOH (aq.) | H₂O | 25 | 55–60 |
| D | K₂CO₃ | Acetone | 20 | 75–80 |
DMF with KOH under reflux (Method A) provides moderate yields, while acetone with K₂CO₃ (Method D) enhances efficiency due to better solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Prepare the thieno[2,3-d]pyrimidin-4-yl core via cyclization of substituted thiophene and pyrimidine precursors under reflux with a catalyst (e.g., Pd/C) .
- Step 2 : Introduce the sulfanyl acetamide moiety via nucleophilic substitution, using a thiol-containing intermediate and a chloroacetamide derivative in DMF at 60–80°C .
- Step 3 : Optimize yield (typically 60–75%) by controlling solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hr), and temperature (monitored via TLC/HPLC) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the thieno-pyrimidine scaffold’s known kinase inhibition .
- Assay Types :
- In vitro enzymatic assays (IC determination) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle controls .
Advanced Research Questions
Q. How can structural ambiguities in the sulfanyl acetamide linkage be resolved?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (70:30). Resolve bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles (e.g., 42–62° between aromatic rings) to confirm connectivity .
- DFT Calculations : Compare experimental data (e.g., IR carbonyl stretches at ~1680 cm) with computed vibrational spectra using Gaussian09 at the B3LYP/6-31G* level .
- Challenges : Polymorphism risks; use differential scanning calorimetry (DSC) to identify stable crystalline forms .
Q. How do substituent variations on the phenyl rings affect bioactivity?
- Methodology :
- SAR Study Design :
| Substituent Position | Bioactivity Trend (IC) | Reference |
|---|---|---|
| 4-Cl (Thieno-pyrimidine) | Enhanced kinase inhibition (EGFR: 0.8 µM) | |
| 3-OCH (Phenyl) | Reduced solubility but improved selectivity |
- Synthetic Modifications : Use Suzuki coupling to introduce para-chloro or meta-methoxy groups; assess logP (via HPLC) and permeability (Caco-2 assays) .
- Data Contradictions : Conflicting reports on 3-OCH’s role in cytotoxicity; resolve via proteomics (e.g., SILAC to identify off-target effects) .
Q. What strategies mitigate by-product formation during the thieno-pyrimidine cyclization step?
- Methodology :
- By-Product Analysis : Identify dimeric side products (e.g., via LC-MS) caused by excess oxidants .
- Optimization :
- Use substoichiometric MnO (0.8 equiv) to suppress over-oxidation .
- Switch from air-sensitive Pd(0) to stable Pd(II) catalysts (e.g., Pd(OAc)) in anhydrous DCM .
- Scale-Up : Implement flow chemistry for better heat/mass transfer, reducing side reactions by 30% .
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, heat to 37–65°C, and quantify soluble target via Western blot .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide group; crosslink to cellular targets under UV light (365 nm) and identify via pull-down/MS .
- Data Interpretation : Correlate thermal stability shifts (ΔT > 2°C) with functional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
